1-[(6-Ethoxy-2-naphthyl)sulfonyl]-1,2,3,4-tetrahydroquinoline
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Overview
Description
1-[(6-Ethoxy-2-naphthyl)sulfonyl]-1,2,3,4-tetrahydroquinoline is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a naphthyl group, a sulfonyl group, and a tetrahydroquinoline moiety
Preparation Methods
The synthesis of 1-[(6-Ethoxy-2-naphthyl)sulfonyl]-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthyl Sulfonyl Intermediate: The initial step involves the sulfonylation of 6-ethoxy-2-naphthol using a sulfonyl chloride reagent under basic conditions to form the naphthyl sulfonyl intermediate.
Cyclization to Tetrahydroquinoline: The naphthyl sulfonyl intermediate is then subjected to cyclization with an appropriate amine under acidic or basic conditions to form the tetrahydroquinoline ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-[(6-Ethoxy-2-naphthyl)sulfonyl]-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, temperature control, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[(6-Ethoxy-2-naphthyl)sulfonyl]-1,2,3,4-tetrahydroquinoline has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(6-Ethoxy-2-naphthyl)sulfonyl]-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[(6-Ethoxy-2-naphthyl)sulfonyl]-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:
- 1-[(6-Ethoxy-2-naphthyl)sulfonyl]-1H-pyrazole
- 1-[(6-Ethoxy-2-naphthyl)sulfonyl]piperidine
- 1-[(6-Ethoxy-2-naphthyl)sulfonyl]-2-methylpiperidine
These compounds share structural similarities but differ in their specific functional groups and ring structures, which can influence their chemical reactivity and applications
Properties
Molecular Formula |
C21H21NO3S |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
1-(6-ethoxynaphthalen-2-yl)sulfonyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C21H21NO3S/c1-2-25-19-11-9-18-15-20(12-10-17(18)14-19)26(23,24)22-13-5-7-16-6-3-4-8-21(16)22/h3-4,6,8-12,14-15H,2,5,7,13H2,1H3 |
InChI Key |
JGKZBMNGTJPSPV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCCC4=CC=CC=C43 |
Origin of Product |
United States |
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